molecular formula C19H21NOS B12543914 1-(10H-Phenothiazin-10-yl)heptan-1-one CAS No. 828266-34-8

1-(10H-Phenothiazin-10-yl)heptan-1-one

Cat. No.: B12543914
CAS No.: 828266-34-8
M. Wt: 311.4 g/mol
InChI Key: PBCUSLTXSTUHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(10H-Phenothiazin-10-yl)heptan-1-one is a chemical compound belonging to the phenothiazine family Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10H-Phenothiazin-10-yl)heptan-1-one typically involves the reaction of phenothiazine with heptanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(10H-Phenothiazin-10-yl)heptan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(10H-Phenothiazin-10-yl)heptan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Phenothiazine derivatives are known for their therapeutic effects, and this compound is explored for its potential use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(10H-Phenothiazin-10-yl)heptan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    10H-Phenothiazine: A parent compound with similar structural features.

    1-(10H-Phenothiazin-10-yl)ethanone: A related compound with a shorter alkyl chain.

    2-(10H-Phenothiazin-10-yl)ethan-1-amine: Another derivative with different functional groups.

Uniqueness

1-(10H-Phenothiazin-10-yl)heptan-1-one stands out due to its unique heptanone side chain, which may confer distinct chemical and biological properties compared to other phenothiazine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

828266-34-8

Molecular Formula

C19H21NOS

Molecular Weight

311.4 g/mol

IUPAC Name

1-phenothiazin-10-ylheptan-1-one

InChI

InChI=1S/C19H21NOS/c1-2-3-4-5-14-19(21)20-15-10-6-8-12-17(15)22-18-13-9-7-11-16(18)20/h6-13H,2-5,14H2,1H3

InChI Key

PBCUSLTXSTUHBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.